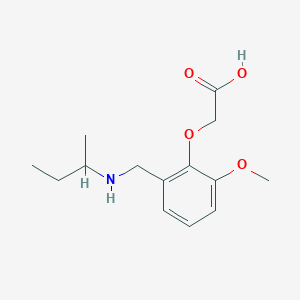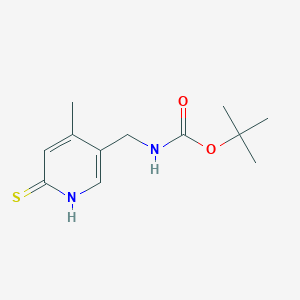
tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate: is an organic compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with a mercapto and a methyl group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-mercapto-4-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert conditions to prevent oxidation of the mercapto group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The mercapto group in tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate can undergo oxidation to form disulfides or sulfonic acids.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, where the methyl group can be replaced by other substituents.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents or other electrophiles.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted pyridines.
Reduction: Corresponding amines.
Scientific Research Applications
Chemistry: tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is also used in studies involving the reactivity of mercapto and carbamate groups .
Biology and Medicine: This compound is investigated for its potential biological activities, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules .
Industry: In industrial settings, this compound can be used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbamate group can also interact with enzymes that hydrolyze carbamates, leading to the release of the active pyridine derivative .
Comparison with Similar Compounds
tert-Butyl (6-methylpyridin-3-yl)carbamate: Similar structure but lacks the mercapto group.
tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate: Contains a chloro group instead of a mercapto group.
tert-Butyl methyl(piperidin-4-yl)carbamate: Contains a piperidine ring instead of a pyridine ring.
Uniqueness: The presence of the mercapto group in tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate makes it unique compared to its analogs. This functional group imparts distinct reactivity and potential biological activity, making it valuable in various research applications .
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
tert-butyl N-[(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H18N2O2S/c1-8-5-10(17)13-6-9(8)7-14-11(15)16-12(2,3)4/h5-6H,7H2,1-4H3,(H,13,17)(H,14,15) |
InChI Key |
OPSAMJROXCMKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)NC=C1CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


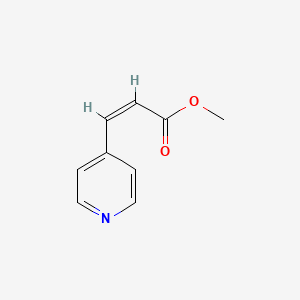

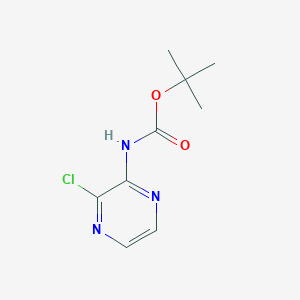
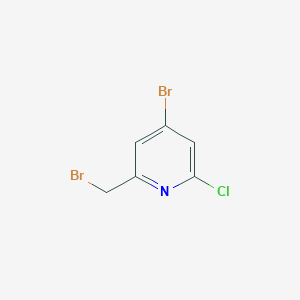
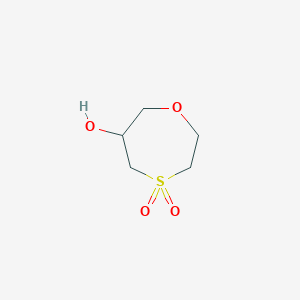

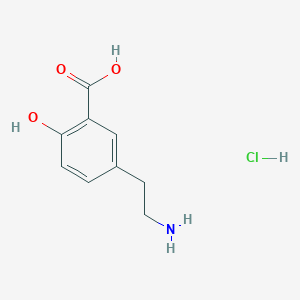
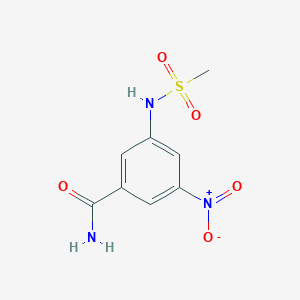

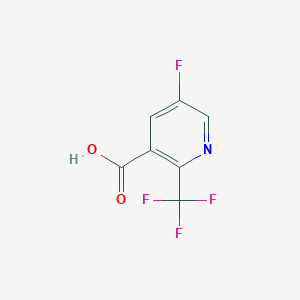

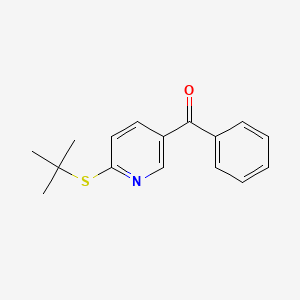
![N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13015625.png)
